2-Éthylpipérazine

Vue d'ensemble

Description

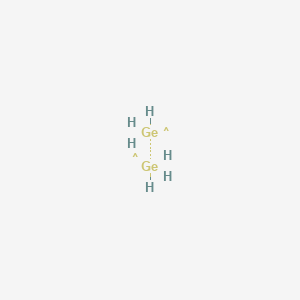

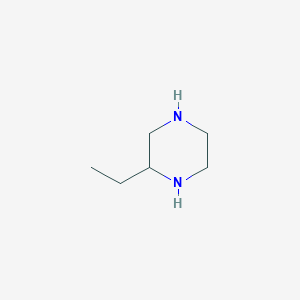

2-Ethylpiperazine (2-EP) is an organic compound with the formula C6H14N2. It is a colorless liquid that is used as a precursor in the synthesis of a variety of pharmaceuticals, drugs, and other chemicals. 2-EP is also used as a reagent in organic synthesis, as a solvent, and as an intermediate in the production of other compounds.

Applications De Recherche Scientifique

Découverte de médicaments et chimie médicinale

La pipérazine, qui comprend la 2-éthylpipérazine, est le troisième hétérocycle azoté le plus courant dans la découverte de médicaments . C'est un composant essentiel de plusieurs médicaments vedettes, tels que l'imatinib (également commercialisé sous le nom de Gleevec) ou le sildénafil, vendu sous le nom de Viagra . Les sites de l'atome d'azote dans la pipérazine servent de donneurs/accepteurs de liaisons hydrogène, ce qui ajuste les interactions avec les récepteurs et augmente la solubilité dans l'eau et la biodisponibilité .

Fonctionnalisation C–H

Des progrès importants ont été réalisés dans la fonctionnalisation C–H des atomes de carbone du cycle pipérazine . Ce processus élargit la diversité structurale des pipérazines, ce qui est crucial pour de vastes applications dans la recherche en chimie médicinale .

Synthèse de dérivés de pipérazine

La synthèse de dérivés de pipérazine a connu des développements récents, notamment la cyclisation de dérivés de 1,2-diamine avec des sels de sulfonium . Ces méthodes offrent de nouvelles voies prometteuses pour la synthèse de motifs de substitution définis des pipérazines .

Réaction d'Ugi

La réaction d'Ugi, une réaction de couplage à quatre composants, est une autre méthode utilisée dans la synthèse de dérivés de pipérazine . Cette réaction est un outil puissant pour la génération rapide de la complexité et de la diversité moléculaires .

Ouverture de cycle des aziridines

L'ouverture de cycle des aziridines sous l'action des N-nucléophiles est une autre méthode de synthèse de dérivés de pipérazine

Safety and Hazards

When handling 2-Ethylpiperazine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mécanisme D'action

Target of Action

2-Ethylpiperazine is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . .

Mode of Action

As a derivative of piperazine, 2-Ethylpiperazine may share similar modes of action. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . .

Biochemical Pathways

Piperazine, a related compound, is known to affect the GABAergic system

Pharmacokinetics

Pharmacokinetic modeling is a tool that helps understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions .

Result of Action

As a derivative of piperazine, it may share similar effects, such as causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . .

Action Environment

Factors such as temperature, pH, and the presence of other substances can potentially influence the action of a compound

Analyse Biochimique

Biochemical Properties

It is known that piperazine derivatives, which 2-Ethylpiperazine is a part of, have shown a wide range of biological activities . The specific enzymes, proteins, and other biomolecules that 2-Ethylpiperazine interacts with are yet to be identified.

Cellular Effects

Piperazine derivatives have been shown to have potential anticancer properties, indicating that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a derivative of piperazine, it may share some of the same mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOHZOPKNFZZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555828 | |

| Record name | 2-Ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13961-37-0 | |

| Record name | 2-Ethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13961-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-ethylpiperazine used in the synthesis of novel materials?

A1: 2-Ethylpiperazine can act as a building block in the synthesis of organic-inorganic hybrid materials. In a study [], researchers used 2-ethylpiperazine to create a novel non-centrosymmetric compound, [2-ethylpiperazine tetrachlorocuprate(II)]. The 2-ethylpiperazine acts as an organic cation ([C6H16N2]2+) that interacts with inorganic tetrachlorocuprate(II) anions ([CuCl4]2–) via N–H···Cl and C–H···Cl hydrogen bonds. This results in a unique crystal structure with potential applications in materials science.

Q2: What are the challenges associated with the selective synthesis of triethylenediamine, and how does 2-ethylpiperazine factor into this?

A2: The synthesis of triethylenediamine often encounters challenges with selectivity, leading to the formation of byproducts like 2-ethylpiperazine []. This undesired byproduct can impact the yield and purity of the desired triethylenediamine. To address this, researchers have explored the use of specific zeolite catalysts with a high Si/M ratio (where M is a bivalent, trivalent, or tetravalent metal) []. These catalysts demonstrate improved selectivity towards triethylenediamine formation while minimizing 2-ethylpiperazine production.

Q3: Have computational chemistry methods been applied to understand the properties of compounds containing 2-ethylpiperazine?

A3: Yes, computational methods like Density Functional Theory (DFT) have been utilized to investigate the properties of compounds incorporating 2-ethylpiperazine. In one study [], DFT calculations were employed to analyze the [2-ethylpiperazine tetrachlorocuprate(II)] complex, revealing insights into its frontier molecular orbitals, Hirshfeld surface analysis, and potential for non-covalent interactions. Further analyses, such as Reduced Density Gradient (RDG), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO), provided a deeper understanding of the electronic structure and bonding characteristics within this material.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)

![(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine](/img/structure/B87212.png)

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)